![molecular formula C17H11ClN2O3 B303073 5-(5-chloro-1,3-benzoxazol-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione](/img/structure/B303073.png)
5-(5-chloro-1,3-benzoxazol-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-(5-chloro-1,3-benzoxazol-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione, also known as CBI-1, is a chemical compound that has been widely studied for its potential therapeutic applications. It has been found to have a range of biochemical and physiological effects, making it an interesting candidate for further research.
Mechanism of Action
The exact mechanism of action of 5-(5-chloro-1,3-benzoxazol-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to act by inhibiting the activity of a range of enzymes involved in cellular processes such as DNA replication and repair. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-(5-chloro-1,3-benzoxazol-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. It has also been found to inhibit the activity of enzymes involved in DNA repair, leading to increased sensitivity to chemotherapy and radiation therapy. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of 5-(5-chloro-1,3-benzoxazol-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione is its potential as a therapeutic agent for a range of diseases, including cancer and neurodegenerative diseases. However, there are also limitations to its use in lab experiments. It can be difficult to obtain in large quantities, and its synthesis can be complex and time-consuming. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on 5-(5-chloro-1,3-benzoxazol-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use in combination with other chemotherapeutic agents to enhance their effectiveness. It may also be useful to investigate the potential use of 5-(5-chloro-1,3-benzoxazol-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione as a diagnostic tool for cancer, as it has been found to be effective in distinguishing between cancerous and non-cancerous cells. Finally, further research is needed to fully understand the mechanism of action of 5-(5-chloro-1,3-benzoxazol-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione and its potential applications in a range of therapeutic contexts.
Synthesis Methods
The synthesis of 5-(5-chloro-1,3-benzoxazol-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione involves a number of steps, including the reaction of 5-chloro-2-aminobenzoic acid with ethyl acetoacetate to form 5-chloro-2-(1-oxoethyl)aminobenzoic acid. This is then reacted with phthalic anhydride to form the isoindole-1,3-dione ring system. Finally, the benzoxazole moiety is introduced by reaction with o-phenylenediamine.
Scientific Research Applications
5-(5-chloro-1,3-benzoxazol-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione has been studied for its potential use in a range of therapeutic applications. It has been found to have antitumor activity, with studies suggesting that it may be effective against a range of cancer types, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
5-(5-chloro-1,3-benzoxazol-2-yl)-2-ethyl-1H-isoindole-1,3(2H)-dione |
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Molecular Formula |
C17H11ClN2O3 |
Molecular Weight |
326.7 g/mol |
IUPAC Name |
5-(5-chloro-1,3-benzoxazol-2-yl)-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C17H11ClN2O3/c1-2-20-16(21)11-5-3-9(7-12(11)17(20)22)15-19-13-8-10(18)4-6-14(13)23-15/h3-8H,2H2,1H3 |
InChI Key |
NMJWLCMPVNEENP-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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